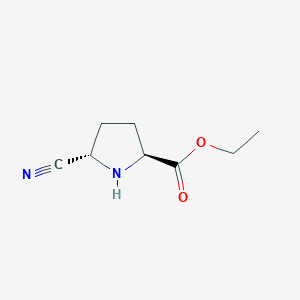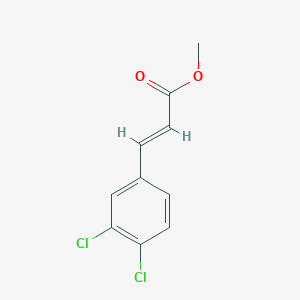
3-(3,4-二氯苯基)丙烯酸甲酯
概述
描述
“Methyl 3-(3,4-dichlorophenyl)acrylate” is an organic compound with the molecular formula C10H8Cl2O2 . It is also known as “methyl (2E)-3-(3,4-dichlorophenyl)prop-2-enoate” and "3-(3,4-Dichloro-phenyl)-acrylic acid methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(3,4-dichlorophenyl)acrylate” consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The molecular weight is 231.08 g/mol .Physical And Chemical Properties Analysis
“Methyl 3-(3,4-dichlorophenyl)acrylate” has a melting point of 115 °C and a predicted boiling point of 332.7±32.0 °C . The predicted density is 1.325±0.06 g/cm3 .科学研究应用
皮革工业中的共聚
3-(3,4-二氯苯基)丙烯酸甲酯已用于共聚物的合成。Thamizharasi、Srinivas、Sulochana 和 Reddy (1999 年) 的一项研究探讨了 4-氯苯基丙烯酸酯与丙烯酸甲酯的共聚。然后将这些共聚物用作皮革工业中的面涂层和底涂层材料,与市售样品相比表现出优异的性能。该研究突出了此类共聚物在增强皮革制品物理性能方面的潜力 (Thamizharasi、Srinivas、Sulochana 和 Reddy,1999 年)。
缓蚀
已经研究了 3-(3,4-二氯苯基)丙烯酸甲酯衍生物在缓蚀中的作用。Baskar、Kesavan、Gopiraman 和 Subramanian (2014 年) 合成了光交联聚合物,该聚合物在盐酸溶液中抑制低碳钢腐蚀方面表现出显着的效率。这些聚合物充当混合型抑制剂,表明它们在工业应用中保护金属免受腐蚀的潜力 (Baskar、Kesavan、Gopiraman 和 Subramanian,2014 年)。
新型聚合物的合成
研究还集中于使用 3-(3,4-二氯苯基)丙烯酸甲酯及其衍生物合成新型聚合物。例如,Bertran 等人(2007 年)对聚(3-噻吩-3-基丙烯酸甲酯),一种新型聚噻吩衍生物进行了量子化学计算。本研究旨在提高聚合物在水中的溶解性,表明该化学物质在开发具有特定所需性能的新材料中的作用 (Bertran、Pfeiffer、Torras、Armelin、Estrany 和 Alemán,2007 年)。
在气相反应中的应用
丙烯酸甲酯的另一种应用,与 3-(3,4-二氯苯基)丙烯酸甲酯密切相关,涉及它在气相反应中的作用。Moreno 等人(2014 年)研究了丙烯酸酯与 OH 自由基和 Cl 原子的气相反应动力学。该研究提供了对这些化合物在大气降解过程的见解,突出了它们在环境科学和污染研究中的重要性 (Moreno、Gallego-Iniesta、Taccone、Martín、Cabañas 和 Salgado,2014 年)。
属性
IUPAC Name |
methyl (E)-3-(3,4-dichlorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYZLVVWECFWBY-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3,4-dichlorophenyl)acrylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)
![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)
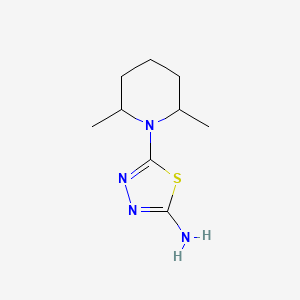




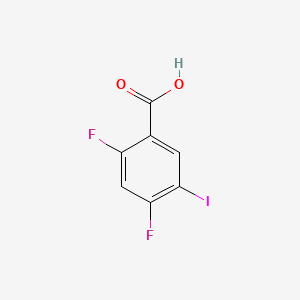
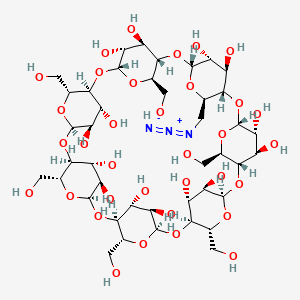
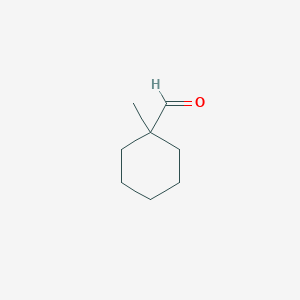
![3-[(3-Fluorophenyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B1312214.png)
